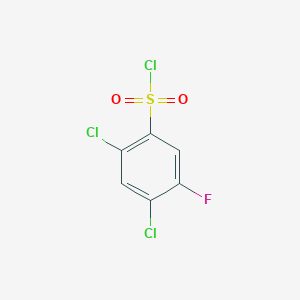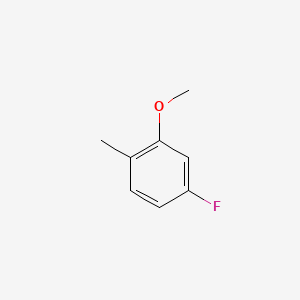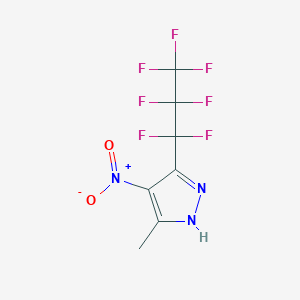
3-Fluoro-4-formylphenylboronic acid
Übersicht
Beschreibung
3-Fluoro-4-formylphenylboronic acid, also known as 3-Fluoro-4-formylbenzeneboronic acid, is a chemical compound with the empirical formula C7H6BFO3 . It has a molecular weight of 167.93 . This compound is used as a reactant for the preparation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions and the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .
Molecular Structure Analysis
The geometric structure of 3-Fluoro-4-formylphenylboronic acid has been investigated using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) level . The FT-IR and FT-Raman spectra were recorded for the molecule .Chemical Reactions Analysis
3-Fluoro-4-formylphenylboronic acid is used as a reactant in the preparation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .Physical And Chemical Properties Analysis
3-Fluoro-4-formylphenylboronic acid is a solid compound . The SMILES string representation of the molecule is OB(O)c1ccc(C=O)c(F)c1 . The InChI key is NZNRMUVHUVCIBR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Liquid Crystalline Compounds
“3-Fluoro-4-formylphenylboronic acid” has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Leukotriene B4 Receptor Agonists
This compound is also utilized in the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor agonists .
Diabetes Treatment
Phenylboronic acid derivatives, including “3-Fluoro-4-formylphenylboronic acid,” can function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment .
Wound Healing and Tumor Targeting
These derivatives have noteworthy applications in wound healing and tumor targeting due to their unique properties .
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used in the preparation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating various organic molecules .
Inhibitors for Kinases
It aids in the preparation of pyrazolopyrimidinamine derivatives that act as inhibitors for tyrosine and phosphinositide kinases .
Material Science and Catalysis
Boronic acids and their derivatives, including “3-Fluoro-4-formylphenylboronic acid,” find applications in material science and catalysis .
Analytical Chemistry and Medicine
These compounds are also significant in analytical chemistry and medicine, contributing to the development of antifungal, antibacterial, anticancer, and antiprotozoal drugs or probes for detecting reactive oxygen species .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Fluoro-4-formylphenylboronic acid is a biochemical reagent It’s known to be used in the preparation of mida boronates for suzuki-miyaura cross-coupling reactions and in the synthesis of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .
Mode of Action
It’s known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Biochemical Pathways
The compound’s use in the synthesis of pyrazolopyrimidinamine derivatives suggests it may influence pathways involving tyrosine and phosphinositide kinases .
Result of Action
Its use in the synthesis of kinase inhibitors suggests it may have a role in modulating cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst .
Eigenschaften
IUPAC Name |
(3-fluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRMUVHUVCIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381054 | |
| Record name | 3-Fluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-formylphenylboronic acid | |
CAS RN |
248270-25-9 | |
| Record name | 3-Fluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4-formylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Fluoro-4-formylphenylboronic acid interact with its target molecules?
A: 3-Fluoro-4-formylphenylboronic acid exhibits high affinity for cis-diol-containing compounds, forming reversible boronate ester bonds in aqueous media. [, , ] This interaction is particularly useful for capturing and enriching compounds like lincomycin, clindamycin, and shikimic acid. [, , ]
Q2: What are the key structural characteristics of 3-Fluoro-4-formylphenylboronic acid relevant to its applications?
A: The presence of both boronic acid and formyl functional groups on the aromatic ring contributes to the compound's unique properties. [] The boronic acid moiety facilitates reversible covalent bonding with cis-diols, while the formyl group offers a site for further chemical modifications or conjugation. [, , ]
Q3: How does the structure of 3-Fluoro-4-formylphenylboronic acid relate to its binding affinity and selectivity?
A: Research suggests that incorporating 3-Fluoro-4-formylphenylboronic acid as a functional monomer during molecular imprinting enhances the selectivity and binding capacity of the resulting materials. [, ] The fluorine atom's electron-withdrawing effect likely influences the acidity of the boronic acid group, impacting its affinity for cis-diols and overall binding strength. [, ]
Q4: Are there computational studies exploring the properties of 3-Fluoro-4-formylphenylboronic acid?
A: Yes, Density Functional Theory (DFT) calculations have been employed to characterize the geometric structure, vibrational frequencies, and electronic properties of 3-Fluoro-4-formylphenylboronic acid. [] These studies provide valuable insights into the molecule's reactivity and potential for further modifications. []
Q5: What are the current and potential applications of 3-Fluoro-4-formylphenylboronic acid in analytical chemistry?
A: 3-Fluoro-4-formylphenylboronic acid serves as a key component in developing highly selective and efficient solid-phase extraction materials. [, ] By functionalizing magnetic nanoparticles or silica nanoparticles with this compound, researchers have created materials capable of selectively extracting and enriching cis-diol-containing analytes from complex matrices like milk, chicken, and herbal medicines. [, , ] These advancements hold significant promise for applications in food safety monitoring, pharmaceutical analysis, and natural product research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)






![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)



![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)
